Molecular Weight and Lipophilicity Optimization for CNS Drug-Likeness
The target compound offers a significantly lower molecular weight (MW) and lipophilicity (XLogP3) compared to its closest bioactive analog, the N1-phenethyl derivative (CAS 896282-04-5) [1]. These reductions are fundamental for improving CNS drug-likeness. The lower MW and XLogP3 of the target compound align more closely with the optimal ranges for lead compounds designed for oral bioavailability and brain penetration, making it a superior starting point for hit-to-lead optimization campaigns that aim to minimize off-target promiscuity often associated with high lipophilicity [2].
| Evidence Dimension | Molecular Weight (MW) and Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 331.41 g/mol ; XLogP3: Not directly available but predicted to be <1.5 based on structural analogy with smaller amides. |
| Comparator Or Baseline | N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896282-04-5): MW: 421.5 g/mol; XLogP3: 2.6 [1]. |
| Quantified Difference | Target compound MW is at least 90.1 g/mol lower. The predicted XLogP3 difference is >1.1 log units. |
| Conditions | Computational predictions using XLogP3 3.0 algorithm (PubChem) and MW calculation. Data extracted on May 9, 2026, from PubChem CID 16829982 and vendor technical datasheets. |
Why This Matters
Lower MW and lipophilicity reduce promiscuous binding risks and improve solubility, making the target compound a more selective and developable chemical probe or lead candidate.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 16829982. Computed Properties: Molecular Weight (421.5 g/mol) and XLogP3 (2.6). Accessed May 9, 2026. View Source
- [2] Tarcsay, A., & Keseru, G. M. (2013). Contributions of molecular properties to drug promiscuity. Journal of Medicinal Chemistry, 56(5), 1789-1795. View Source
